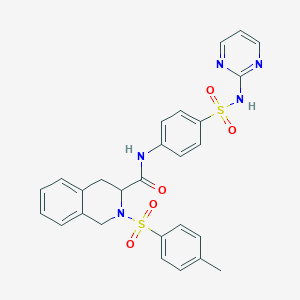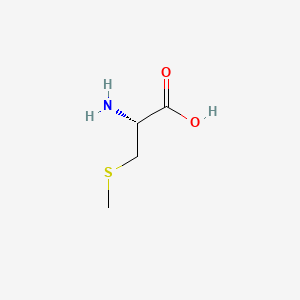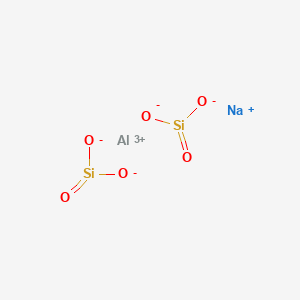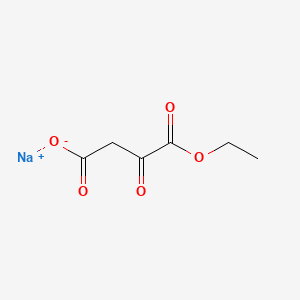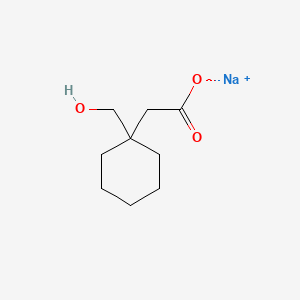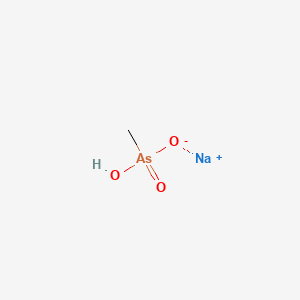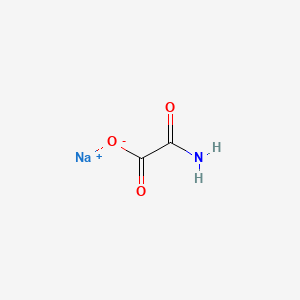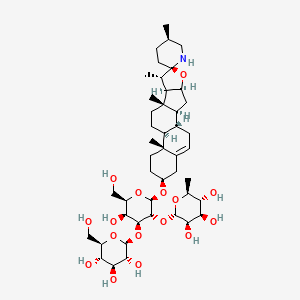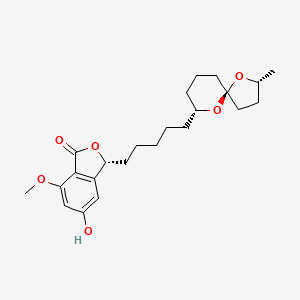
Spirolaxine
Descripción general
Descripción
Spirolaxina es un producto natural aislado del hongo Sporotrichum laxum ATCC 15155. Ha demostrado una variedad de actividades biológicas, incluidas propiedades anti-Helicobacter pylori significativas, actividad reductora del colesterol y efectos inhibitorios en líneas celulares endoteliales y tumorales .
Mecanismo De Acción
Spirolaxina ejerce sus efectos a través de varios objetivos y vías moleculares. Inhibe el crecimiento de Helicobacter pylori interfiriendo con la síntesis de la pared celular bacteriana. Su actividad reductora del colesterol se atribuye a la inhibición de enzimas clave involucradas en la biosíntesis del colesterol. Los efectos antitumorales están mediados a través de la inducción de apoptosis en las células cancerosas y la inhibición de la angiogénesis .
Compuestos similares:
Penicilina: Al igual que spirolaxina, la penicilina es un metabolito fúngico con propiedades antibacterianas.
Lovastatina: Otro metabolito fúngico, la lovastatina, es conocida por su actividad reductora del colesterol.
Lactonas de ácido resorcílico: Estos compuestos comparten similitudes estructurales con spirolaxina y exhiben diversas actividades biológicas.
Singularidad de Spirolaxina: Spirolaxina es única debido a su amplio espectro de actividades biológicas, incluidas las propiedades anti-Helicobacter pylori, reductoras del colesterol y antitumorales. Su capacidad para inhibir el crecimiento de las plantas también la diferencia de otros compuestos similares .
Análisis Bioquímico
Cellular Effects
Spirolaxine has been shown to inhibit the chemotaxis and differentiation of bovine microvascular endothelial cells (BMEC) at non-toxic doses . It also inhibits the proliferation of different cells, including endothelial cells (BMEC and HUVEC) and tumor cell lines (LoVo, HL60), in a dose-dependent manner .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Spirolaxina se puede sintetizar mediante la fermentación de Sporotrichum pruinosum FD 29458, ATCC 74330 . El proceso implica el cultivo del hongo en condiciones específicas para producir el compuesto.
Métodos de producción industrial: La producción industrial de spirolaxina implica procesos de fermentación a gran escala. El hongo se cultiva en biorreactores con temperatura, pH y suministro de nutrientes controlados para maximizar el rendimiento de spirolaxina .
Análisis De Reacciones Químicas
Tipos de reacciones: Spirolaxina sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar su actividad biológica o para crear derivados para estudios adicionales .
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para oxidar la spirolaxina.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir la spirolaxina.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de spirolaxina, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
Spirolaxina tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Penicillin: Like spirolaxine, penicillin is a fungal metabolite with antibacterial properties.
Lovastatin: Another fungal metabolite, lovastatin, is known for its cholesterol-lowering activity.
Resorcylic Acid Lactones: These compounds share structural similarities with this compound and exhibit various biological activities.
Uniqueness of this compound: this compound is unique due to its broad spectrum of biological activities, including anti-Helicobacter pylori, cholesterol-lowering, and anti-tumor properties. Its ability to inhibit plant growth also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMFHQXGMXDMO-DGROVODQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Spirolaxine and where does it come from?
A: this compound is a bioactive natural product originally isolated from the fungus Sporotrichum laxum. [, ] It belongs to a class of compounds called phthalides, characterized by a specific fused ring structure.
Q2: What is the significance of this compound in the medical field?
A: this compound has demonstrated potent activity against Helicobacter pylori (H. pylori), a bacterium implicated in gastric and duodenal ulcers, and potentially linked to gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma. [] This makes this compound a promising candidate for the development of new anti-H. pylori drugs.
Q3: What is the absolute configuration of this compound?
A: The absolute configuration of this compound has been determined to be (3R,2''R,5''R,7''R) through a combination of single-crystal X-ray analysis and circular dichroism studies. [, ]
Q4: Have there been any successful total syntheses of this compound?
A: Yes, several research groups have reported successful total syntheses of (+)-Spirolaxine methyl ether, a derivative of this compound. These syntheses typically employ a convergent approach, utilizing various strategies such as heterocycle-activated Julia olefination, Prins cyclization, and cyclopropanol-based coupling reactions. [, , , , , , , , , , , ]
Q5: How does the structure of this compound methyl ether relate to its activity against H. pylori?
A: Studies on this compound methyl ether analogues have provided insights into its structure-activity relationship (SAR). For example, modifications to the aromatic ring of the phthalide moiety and the length of the alkyl chain attached to the spiroacetal system were shown to influence the anti-H. pylori activity. []
Q6: Has this compound been modified to improve its activity or pharmacological properties?
A: Yes, researchers have synthesized various analogues of this compound methyl ether, exploring modifications to its structure to potentially enhance its anti-H. pylori activity and other pharmacological properties. [, ]
Q7: Are there any studies investigating the biosynthesis of this compound?
A: Research has identified a type III polyketide synthase as being involved in the biosynthesis of this compound. [, ] This finding contributes to the understanding of this compound production in Sporotrichum laxum.
Q8: Has the metabolic fate of this compound been investigated?
A: Yes, microbial transformation studies using microorganisms like Bacillus megaterium and Cunninghamella echinulata have shown that this compound can undergo hydroxylation at various positions on its structure. [] Additionally, biotransformation studies using Absidia cuneospora and Trametes hirsuta have shown the formation of β-glycosyl and β-xylosyl derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

